Increased Gramicidin Channel Duration: D-Ala vs. Gly Substitution
In gramicidin A (gA) ion channel studies, replacing the Gly2 residue with D-Ala2 in the [Val1,Gly2]gA backbone led to a significant stabilization of the channel structure. This modification resulted in a 4-fold increase in the average channel duration and an approximate 15% increase in single-channel conductance relative to the native sequence [1]. Furthermore, the same D-Ala substitution in [Ala1,Gly2]gA or [Gly1,Gly2]gA analogues resulted in a 10-fold increase in average channel duration [1].
| Evidence Dimension | Ion Channel Stability and Conductance |
|---|---|
| Target Compound Data | D-Ala2 substituted gramicidin A (as a proxy for D-Ala-Gly dipeptide motif) |
| Comparator Or Baseline | Native gramicidin A (Gly2) in [Val1,Gly2]gA and other analogues. |
| Quantified Difference | 4-fold increase in channel duration; ~15% increase in conductance for [Val1,Gly2]gA; 10-fold increase in channel duration for [Ala1,Gly2]gA or [Gly1,Gly2]gA. |
| Conditions | Planar lipid bilayer electrophysiology, circular dichroism, and 2D-NMR structural validation. |
Why This Matters
This quantifiable enhancement in biophysical performance demonstrates a unique stabilizing effect of the D-Ala residue, which is not achievable with Gly, making D-alanylglycine or its motif a preferred building block for designing more robust peptide-based ion channels.
- [1] Koeppe, R. E. II, et al. (1995). Stabilizing effect of D-alanine2 in gramicidin channels. *Biochemistry*, 34(20), 6783-6790. View Source
